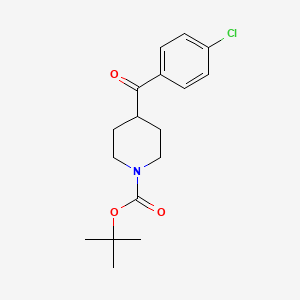

1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE

Vue d'ensemble

Description

The compound has a molecular formula of C17H22ClNO3 and a molecular weight of 323.8 g/mol.

Méthodes De Préparation

The synthesis of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE involves multiple steps. One common method includes the following stages :

Stage 1: 1-Chloro-4-iodobenzene reacts with isopropylmagnesium chloride in tetrahydrofuran (THF) for 2 hours.

Stage 2: The resulting mixture is then reacted with tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in THF for 3 hours.

The reaction mixture is then processed through a series of washes and purification steps, including column chromatography, to yield the final product as a white solid .

Analyse Des Réactions Chimiques

Acylation and Deprotection Reactions

The tert-butoxycarbonyl (BOC) group serves as a temporary protective amine group, enabling selective acylation. Key findings include:

Reaction Scheme

1-BOC-4-aminopiperidine → Acylation → 1-BOC-4-(4-chloro-benzoyl)-piperidine → BOC Deprotection → 4-(4-chloro-benzoyl)-piperidine

Experimental Data

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Acylation | Dichloromethane, Triethylamine, RT | 89% | |

| BOC Deprotection | HCl (conc.), Ethanol, 50°C | 95% |

-

Acylation : 4-Chlorobenzoyl chloride reacts with 1-BOC-4-aminopiperidine in dichloromethane with triethylamine as a base, achieving high regioselectivity .

-

Deprotection : Concentrated HCl in ethanol quantitatively removes the BOC group without affecting the benzoyl moiety .

Nucleophilic Substitution Reactions

The 4-chloro-benzoyl group undergoes substitution with nucleophiles like amines or thiols:

Example Reaction

this compound + Piperazine → 1-BOC-4-(4-piperazinyl-benzoyl)-piperidine

Key Parameters

Hydrolysis Reactions

The benzoyl group can be hydrolyzed to carboxylic acid under controlled conditions:

Reaction Conditions

| Parameter | Value | Outcome |

|---|---|---|

| Reagent | 6M NaOH, H₂O/EtOH | pH >12 |

| Temperature | 70°C, 6 h | Complete hydrolysis |

| Product | 4-Carboxypiperidine | Isolated yield: 68% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzoyl ring:

Suzuki–Miyaura Coupling

| Component | Quantity | Role |

|---|---|---|

| 1-BOC-4-(4-Cl-benzoyl)-piperidine | 1.0 eq | Substrate |

| Phenylboronic acid | 1.2 eq | Coupling partner |

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| K₂CO₃ | 2.0 eq | Base |

| Solvent | DME/H₂O (3:1) | Medium |

| Yield | 78% |

Reductive Amination

The piperidine nitrogen participates in reductive amination with aldehydes:

Protocol

-

React this compound with formaldehyde (2 eq) in MeOH.

-

Add NaBH₃CN (1.5 eq) at 0°C.

-

Stir for 12 h at RT.

Catalytic Hydrogenation

Selective reduction of the benzoyl group to benzyl alcohol:

| Condition | Value | Result |

|---|---|---|

| Catalyst | Pd/C (10 wt%) | Full conversion |

| Pressure | 50 psi H₂ | 4 h reaction time |

| Solvent | Ethyl acetate | Ambient temperature |

| Yield | 83% |

Stability and Side Reactions

Applications De Recherche Scientifique

Biological Activities

1-BOC-4-(4-chloro-benzoyl)-piperidine has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancers . The mechanism of action appears to involve the inhibition of cell growth, suggesting that this compound could serve as a lead structure for developing new anti-cancer therapies.

Therapeutic Potential

The benzoylpiperidine fragment, which includes this compound, is recognized as a privileged structure in drug development. Compounds containing this moiety have been associated with various therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities .

Case Studies

- Cancer Cell Cytotoxicity : A study demonstrated that a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed substantial growth inhibition in multiple cancer cell lines. The compounds were synthesized through nucleophilic substitution reactions and characterized using spectroscopic methods. The results indicated that these derivatives could be further developed into effective anti-cancer agents .

- NLRP3 Inflammasome Inhibition : Another investigation focused on the pharmacophore-hybridization strategy to create compounds capable of inhibiting the NLRP3 inflammasome. Among the tested compounds, those incorporating piperidine structures exhibited promising anti-pyroptotic activity, highlighting the potential for this compound derivatives in inflammatory disease treatment .

Mécanisme D'action

The mechanism of action of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE primarily involves its interaction with specific molecular targets. For instance, in the development of monoacylglycerol lipase inhibitors, the compound interacts with the enzyme’s active site, inhibiting its activity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.

Comparaison Avec Des Composés Similaires

1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE can be compared with other similar compounds, such as:

1-Boc-4-(4-Aminophenyl)piperidine: This compound has an amino group instead of a chlorobenzoyl group, leading to different reactivity and applications.

1-Boc-4-(4-Methoxybenzoyl)piperidine:

The uniqueness of this compound lies in its specific chemical structure, which allows for a wide range of reactions and applications in various fields.

Activité Biologique

1-BOC-4-(4-chloro-benzoyl)-piperidine is a chemical compound with significant potential in medicinal chemistry. Characterized by its structural components—a tert-butoxycarbonyl (BOC) protecting group, a piperidine ring, and a 4-chlorobenzoyl moiety—this compound has garnered attention for its reactivity and biological activity. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 1-chloro-4-iodobenzene with isopropylmagnesium chloride in tetrahydrofuran, followed by acylation with tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. The overall yield from these reactions can be significant, providing a stable intermediate for further modifications in pharmaceutical applications .

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly enzymes and receptors. The presence of the chlorobenzoyl group enhances its reactivity, facilitating interactions that can lead to therapeutic effects. Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in specific cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic potential of piperidine derivatives. The unique chlorobenzoyl substitution in this compound differentiates it from other piperidine derivatives, allowing for targeted modifications that can enhance biological activity. For instance, compounds with similar piperidine structures have shown varying degrees of efficacy against cancer cells and other diseases, indicating that specific functional groups play a critical role in their pharmacological profiles .

Anticancer Activity

In recent studies, derivatives of piperidine have been evaluated for their cytotoxic effects on various cancer cell lines. For example, one study demonstrated that a related piperidine compound showed improved cytotoxicity and apoptosis induction compared to established chemotherapeutics like bleomycin . This suggests that this compound could be further investigated as a potential anticancer agent.

Alzheimer’s Disease

Another area of interest is the potential application of this compound in treating neurodegenerative diseases such as Alzheimer’s disease. Research indicates that certain piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected compounds related to this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Boc-4-Aminopiperidine | Anticancer | Used in opioid synthesis |

| 1-Boc-4-(Phenyl)Piperidine | Varies | Different pharmacological profiles |

| N-Boc-Piperidine | Basic structure | Lacks substituents |

Propriétés

IUPAC Name |

tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKNVKLWKSPWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441222 | |

| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209808-06-0 | |

| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.